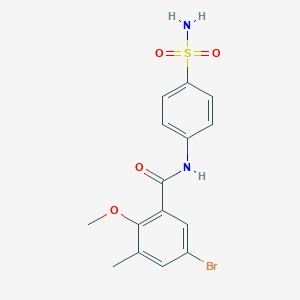
(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzylamine is a fluorinated building block . It’s an important building block for the synthesis of 18 F-labeled compounds . It has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzylamine has a linear formula of FC6H4CH2NH2 .Physical And Chemical Properties Analysis
4-Fluorobenzylamine has a molecular weight of 125.14 and exists in liquid form. It has a refractive index of n20/D 1.512 (lit.), a boiling point of 183 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds emphasizes the importance of fluorinated benzyl derivatives in synthetic chemistry. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis process addresses the challenges of cost and safety associated with previous methods, proposing a more practical approach for large-scale production (Qiu et al., 2009). This kind of research underscores the ongoing need for innovative synthetic strategies that can be applied to compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," highlighting its relevance in synthetic and medicinal chemistry.
Environmental and Health Applications
The study of amine-functionalized sorbents for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrates the utility of amine derivatives in addressing contemporary environmental challenges. Amine-containing sorbents have been identified as promising alternatives for PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal (Ateia et al., 2019). This suggests potential environmental or health-related applications for "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," especially in the development of new materials or processes for contaminant removal.
Advanced Materials and Catalysis
In the realm of materials science, the development of novel catalysts for C-N bond formation, which is crucial for producing various pharmaceuticals and materials, showcases the importance of nitrogen-containing compounds. Recent advancements in copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of nitrogen and amine functionalities in facilitating these essential chemical transformations (Kantam et al., 2013). This research area may provide insights into the catalytic roles that compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine" could play, particularly in the synthesis of complex organic molecules.
Safety and Hazards
4-Fluorobenzylamine is classified as a flammable liquid (Category 4), corrosive to metals (Category 1), skin corrosive (Category 1B), and causes serious eye damage (Category 1) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-16-8-2-3-13(16)10-15-9-11-4-6-12(14)7-5-11/h2-8,15H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMPUBUXOUWDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-isopropylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315263.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B315264.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]nicotinamide](/img/structure/B315265.png)
![N-{3-[(4-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315269.png)
![N-{3-[(2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315270.png)
![2-(2,3-Dimethyl-phenoxy)-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B315271.png)
![2-(3,5-dimethylphenoxy)-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B315272.png)
![2-(4-methylphenoxy)-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B315274.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B315275.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide](/img/structure/B315279.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B315280.png)

![4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B315284.png)
